molecular formula C16H19IN2O2S B8483281 2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide

2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide

Cat. No. B8483281
M. Wt: 430.3 g/mol
InChI Key: XHYDBSOOMJGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide is a useful research compound. Its molecular formula is C16H19IN2O2S and its molecular weight is 430.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzylamino)-3-iodophenyl)-N-methylethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H19IN2O2S

Molecular Weight

430.3 g/mol

IUPAC Name

2-[4-(benzylamino)-3-iodophenyl]-N-methylethanesulfonamide

InChI

InChI=1S/C16H19IN2O2S/c1-18-22(20,21)10-9-13-7-8-16(15(17)11-13)19-12-14-5-3-2-4-6-14/h2-8,11,18-19H,9-10,12H2,1H3

InChI Key

XHYDBSOOMJGQKR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC(=C(C=C1)NCC2=CC=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-amino-3-iodo-phenyl)-ethanesulfonic acid methylamide (100 g) in anhydrous methanol (500 ml), a solution of benzaldehyde (46 g) in methanol (100 ml) was added dropwise maintaining temperature below 30° C. The reaction mass was stirred for 2-3 hours at 25° C. and sodium borohydride (12 g) was added over a period of 2 hours maintaining the temperature below 30° C. The reaction mass was stirred for about 2 hours at 25° C. Methanol was evaporated from the mixture and water (1000 ml) was added. The solution was extracted with dichloromethane (2000 ml). The organic layer was washed with water and distilled under vacuum to obtain a solid. The solid was treated with isopropyl alcohol (500 ml), filtered and dried under vacuum at 50-55° C. to obtain the title compound. (Yield: 116 g, HPLC Purity: 99%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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